(PHENANTHREN-9-YLMETHYL)HYDRAZINE
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Overview
Description
(PHENANTHREN-9-YLMETHYL)HYDRAZINE is a chemical compound characterized by the presence of a phenanthrene moiety attached to a hydrazine group via a methyl linker Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, while hydrazine is a simple diamine with the formula N₂H₄
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (PHENANTHREN-9-YLMETHYL)HYDRAZINE typically involves the reaction of phenanthrene derivatives with hydrazine or its derivatives. One common method is the alkylation of phenanthrene with a suitable methylating agent, followed by the introduction of the hydrazine group through nucleophilic substitution. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(PHENANTHREN-9-YLMETHYL)HYDRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenanthrenequinone derivatives.
Reduction: Reduction reactions can yield dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of catalysts like Raney nickel is often used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include phenanthrenequinone, dihydrophenanthrene, and halogenated phenanthrene derivatives. These products are valuable intermediates in the synthesis of various organic compounds.
Scientific Research Applications
(PHENANTHREN-9-YLMETHYL)HYDRAZINE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with therapeutic potential.
Industry: It finds applications in the production of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (PHENANTHREN-9-YLMETHYL)HYDRAZINE involves its interaction with molecular targets such as enzymes and receptors. The phenanthrene moiety can intercalate with DNA, affecting gene expression and cellular processes. The hydrazine group can form reactive intermediates that interact with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with similar structural features but lacking the hydrazine group.
Phenanthrenequinone: An oxidized derivative of phenanthrene with distinct chemical properties.
Dihydrophenanthrene: A reduced form of phenanthrene with different reactivity.
Uniqueness
(PHENANTHREN-9-YLMETHYL)HYDRAZINE is unique due to the presence of both the phenanthrene and hydrazine moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
887593-14-8 |
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Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 |
IUPAC Name |
phenanthren-9-ylmethylhydrazine |
InChI |
InChI=1S/C15H14N2/c16-17-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9,17H,10,16H2 |
InChI Key |
QUAGAGIKRIEUNA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CNN |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CNN |
Origin of Product |
United States |
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